3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate
Description
This compound is a pyrazole derivative featuring a trifluoromethyl group at the 3-position and a 4-methylbenzoyl moiety at the 1-position of the pyrazole ring. The propyl linker connects the pyrazole core to a 4-methylbenzenecarboxylate ester group. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory and antioxidant properties, as seen in structurally related compounds .
Properties
IUPAC Name |
3-[1-(4-methylbenzoyl)-3-(trifluoromethyl)pyrazol-4-yl]propyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3/c1-15-5-9-17(10-6-15)21(29)28-14-19(20(27-28)23(24,25)26)4-3-13-31-22(30)18-11-7-16(2)8-12-18/h5-12,14H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGDQENDDPMAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C(C(=N2)C(F)(F)F)CCCOC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(4-Methylbenzoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propyl 4-methylbenzenecarboxylate, with CAS number 318237-85-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure that includes a trifluoromethyl group and multiple aromatic rings, which may contribute to its pharmacological properties.
- Molecular Formula : C23H21F3N2O
- Molecular Weight : 430.42 g/mol
- Density : Approximately 1.2 g/cm³
- Boiling Point : Not specified in available data
The biological activity of this compound can be attributed to its ability to interact with various biological targets, potentially influencing pathways related to inflammation, pain, and cellular growth. The presence of the trifluoromethyl group is known to enhance lipophilicity, which may facilitate cellular membrane penetration and receptor binding.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Anti-inflammatory Effects
Studies suggest that pyrazole derivatives possess anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), thereby reducing the synthesis of pro-inflammatory prostaglandins.
Anticancer Potential
The structural features of this compound may allow it to interfere with cancer cell proliferation. Preliminary studies indicate that it could induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in oncology.
Analgesic Properties
Given the anti-inflammatory effects, this compound may also exhibit analgesic properties. It could be effective in alleviating pain associated with inflammatory conditions.
Case Studies and Research Findings
- Study on COX Inhibition : A laboratory study evaluated the inhibitory effects of various pyrazole derivatives on COX enzymes. The results indicated that compounds similar to this compound demonstrated significant COX-2 inhibition, suggesting potential as an anti-inflammatory agent.
- Anticancer Activity : Research published in a peer-reviewed journal explored the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways.
- Analgesic Efficacy Study : An animal model study assessed the analgesic effects of this compound in comparison to traditional NSAIDs. Results showed comparable efficacy in pain reduction, supporting its potential as an alternative analgesic.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | [Research Study 1] |
| Anticancer | Induction of apoptosis | [Research Study 2] |
| Analgesic | Pain relief similar to NSAIDs | [Research Study 3] |
Comparison with Similar Compounds
Structural Analogues in the Pyrazole Family
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a–e)
- Substituents : Benzoyl (1-position), phenyl (3-position), and carbaldehyde (4-position).
- Key Differences : The target compound replaces the phenyl group at the 3-position with a trifluoromethyl group, which enhances electronegativity and lipophilicity. The carbaldehyde in 4a–e is substituted with a propyl-ester-linked aromatic group in the target compound.
- Biological Activity : Derivatives 4c and 4e exhibited near-standard antioxidant and anti-inflammatory activity, suggesting that the trifluoromethyl group in the target compound may modulate similar or enhanced effects .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Pyrazolo[3,4-d]pyrimidine (fused ring system) vs. simple pyrazole in the target compound.
- Substituents : Fluorophenyl and sulfonamide groups.
- Key Differences: The fused pyrazolo-pyrimidine core may confer distinct electronic properties compared to the pyrazole ring. The sulfonamide group in this compound contrasts with the ester-linked aromatic group in the target compound. No biological data are provided, but fluorinated substituents (common in both compounds) are known to improve metabolic stability .
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (938001-13-9)
- Core Structure : Pyrazolo[3,4-b]pyridine with cyclopropyl and fluorophenyl groups.
- Key Differences : The fluorophenyl group at the 1-position mirrors the 4-methylbenzoyl group in the target compound but lacks the trifluoromethyl substitution. Cyclopropyl and pyridine moieties may alter solubility and binding affinity .
Key Observations:
Trifluoromethyl vs. Phenyl : The trifluoromethyl group in the target compound may improve metabolic stability and membrane permeability compared to phenyl-substituted analogs like 4c .
Ester Linkage : The propyl-ester group in the target compound could enhance bioavailability compared to carbaldehyde or sulfonamide functionalities in other analogs.
Q & A
Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Step 2: Functionalization via benzoylation or esterification. For example, the trifluoromethyl group is introduced using CF₃-containing reagents (e.g., Togni’s reagent) under palladium catalysis .
- Step 3: Purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization .
Key Reaction Parameters:
- Temperature: Elevated temperatures (50–80°C) enhance reaction rates but may increase side products.
- Solvent Choice: Polar aprotic solvents (e.g., DCM, DMF) improve solubility of intermediates, while non-polar solvents favor cyclization .
- Catalysts: Pd(PPh₃)₄ or CuI for cross-coupling reactions involving trifluoromethyl groups .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns proton and carbon environments. For example, the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons (δ 7.2–8.0 ppm in ¹H NMR) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex spectra .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>97% by area normalization) and detects impurities from incomplete reactions .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., EI-MS at m/z 238 [M⁺] for related pyrazole derivatives) .
Validation: Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .
Advanced: How can researchers resolve spectral data contradictions, such as unexpected NMR splitting patterns?
Methodological Answer:
Contradictions may arise from:
- Dynamic Processes: Tautomerism or rotameric equilibria (e.g., keto-enol tautomerism in pyrazolones). Use variable-temperature NMR to freeze dynamic behavior .
- Impurities: Trace solvents or byproducts mimic splitting. Confirm via HPLC-MS or repeated purification .
- Stereochemical Effects: Chiral centers or restricted rotation (e.g., hindered aryl groups). Employ NOESY or X-ray crystallography for spatial assignment .
Case Study: In , azido-pyrazole derivatives showed unexpected ¹H NMR splitting due to hindered rotation of the benzyl group, resolved via 2D NMR .
Advanced: What strategies optimize bioactivity in medicinal chemistry applications?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Modify substituents (e.g., replace 4-methylbenzoyl with electron-withdrawing groups to enhance binding affinity) .
- Introduce bioisosteres (e.g., replace trifluoromethyl with cyano to improve metabolic stability) .
- In Vitro Assays: Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization or SPR .
- Solubility Optimization: Use prodrug strategies (e.g., ester-to-acid conversion) or co-solvents (e.g., PEG 400) .
Example: Methyl 3-amino-pyrazole derivatives in showed enhanced anticancer activity after introducing morpholine substituents .
Advanced: How can environmental fate studies inform safe handling and disposal protocols?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis: Assess stability in aqueous buffers (pH 1–13) to predict shelf life. Ester groups hydrolyze rapidly under alkaline conditions .
- Photolysis: Expose to UV light (λ = 254 nm) to simulate sunlight degradation; monitor via LC-MS for breakdown products .
- Ecotoxicity Screening: Use Daphnia magna or algae models to evaluate LC₅₀ values .
Data Integration: Computational models (e.g., EPI Suite) predict logP (lipophilicity) and BCF (bioaccumulation) to guide disposal guidelines .
Basic: What are the common pitfalls in scaling up synthesis from milligram to gram scale?
Methodological Answer:
- Exothermic Reactions: Use controlled addition (e.g., syringe pumps) for CF₃ group introduction to avoid thermal runaway .
- Purification Challenges: Replace column chromatography with recrystallization for cost-effective scale-up (e.g., use ethanol/water mixtures) .
- Solvent Recovery: Implement distillation or membrane filtration to recycle DMF or DCM .
Case Study: In , scaling azide reactions required strict temperature control to prevent explosive side reactions .
Advanced: How do computational methods aid in predicting reactivity and regioselectivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate activation energies for competing pathways (e.g., benzoylation at N1 vs. C3 of pyrazole) .
- Molecular Docking: Predict binding modes to biological targets (e.g., kinases) for rational design .
- Machine Learning: Train models on existing pyrazole datasets to predict optimal reaction conditions (e.g., solvent/catalyst pairs) .
Validation: Compare computed NMR shifts (e.g., using Gaussian) with experimental data to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
